molecular formula C22H20N4O6 B1263796 Proximicin C

Proximicin C

Cat. No. B1263796
M. Wt: 436.4 g/mol
InChI Key: OHKHJUCMNWFOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proximicin C is a natural product found in Verrucosispora with data available.

Scientific Research Applications

Anticancer Potential

Proximicin C, along with its analogs Proximicin A and B, has been identified as a bioactive chemical with potential in cancer treatment. Specifically, Proximicin C has shown promising results in breast cancer research. In a study, Proximicin C demonstrated a potent cytostatic effect against human breast cancer cells [MCF 7] and high binding affinity to Human epidermal growth factor receptor 2 (HER2), a gene linked to breast cancer development. This suggests that Proximicin C could be a potential therapeutic candidate for breast cancer treatment, particularly in HER2-positive cases (T. Aung, 2022).

Cytotoxicity and Cell-Cycle Regulation

Further research has revealed that Proximicin C exhibits significant cytotoxicity against various carcinoma cell lines. It activates cell-cycle regulatory proteins, inducing the transition of cells from G1 to S phase, and can induce up-regulation of p53 and p21 in gastric adenocarcinoma cells. These properties make Proximicin C an attractive target for the development of anticancer drugs (F. Brucoli et al., 2012).

Structural Analysis and Synthesis

Research has also focused on the total synthesis of Proximicin A-C and the development of new furan-based DNA-binding agents. These studies are crucial for understanding the structural and functional aspects of Proximicin C and its potential application in targeted cancer therapy (Falko E. Wolter et al., 2009).

Antibacterial Activity

In addition to its anticancer properties, Proximicin C has shown notable antibacterial activity. It has been effective against antibiotic-resistant Gram-positive cocci, which points to its potential use in treating bacterial infections, especially those resistant to traditional antibiotics (F. Brucoli et al., 2012).

Molecular Mechanism of Action

Understanding the molecular mechanism of action of Proximicin C is vital for its development as a therapeutic agent. Studies have shown that Proximicin C and its analogs do not bind to DNA like other cytotoxic natural DNA binders. This unique action could lead to different cytotoxic activities and may offer new pathways for cancer treatment (A. Denisiuk et al., 2013).

properties

Product Name

Proximicin C

Molecular Formula

C22H20N4O6

Molecular Weight

436.4 g/mol

IUPAC Name

methyl N-[5-[[5-[2-(1H-indol-3-yl)ethylcarbamoyl]furan-3-yl]carbamoyl]furan-3-yl]carbamate

InChI

InChI=1S/C22H20N4O6/c1-30-22(29)26-15-9-19(32-12-15)21(28)25-14-8-18(31-11-14)20(27)23-7-6-13-10-24-17-5-3-2-4-16(13)17/h2-5,8-12,24H,6-7H2,1H3,(H,23,27)(H,25,28)(H,26,29)

InChI Key

OHKHJUCMNWFOEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43

synonyms

proximicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.